molecular formula C12H12BrNO2 B8262438 Isoxazole, 4-(bromomethyl)-3-(4-methoxyphenyl)-5-methyl- CAS No. 1159981-16-4

Isoxazole, 4-(bromomethyl)-3-(4-methoxyphenyl)-5-methyl-

Cat. No.: B8262438
CAS No.: 1159981-16-4
M. Wt: 282.13 g/mol
InChI Key: DUYZSLYBSMWSTC-UHFFFAOYSA-N
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Description

Isoxazole, 4-(bromomethyl)-3-(4-methoxyphenyl)-5-methyl- is a heterocyclic compound that features an isoxazole ring substituted with a bromomethyl group, a methoxyphenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 4-(bromomethyl)-3-(4-methoxyphenyl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with α-bromoacetophenone to form the corresponding hydrazone, which then undergoes cyclization to yield the isoxazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 4-(bromomethyl)-3-(4-methoxyphenyl)-5-methyl- can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

Isoxazole, 4-(bromomethyl)-3-(4-methoxyphenyl)-5-methyl- has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isoxazole, 4-(bromomethyl)-3-(4-methoxyphenyl)-5-methyl- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-(4-methoxyphenyl)isoxazole: Similar structure but lacks the bromomethyl group.

    2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine: Contains an oxazole ring with a methoxyphenyl group but differs in the position and type of substituents.

    Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with different ring structures and substituents.

Uniqueness

Isoxazole, 4-(bromomethyl)-3-(4-methoxyphenyl)-5-methyl- is unique due to the presence of the bromomethyl group, which allows for versatile chemical modifications

Properties

IUPAC Name

4-(bromomethyl)-3-(4-methoxyphenyl)-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-8-11(7-13)12(14-16-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYZSLYBSMWSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)OC)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501216154
Record name 4-(Bromomethyl)-3-(4-methoxyphenyl)-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159981-16-4
Record name 4-(Bromomethyl)-3-(4-methoxyphenyl)-5-methylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159981-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-3-(4-methoxyphenyl)-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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